molecular formula C20H15ClFN3OS B282655 13-(3-chloro-4-fluorophenyl)-10-methyl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one

13-(3-chloro-4-fluorophenyl)-10-methyl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one

Cat. No.: B282655
M. Wt: 399.9 g/mol
InChI Key: MXAMHBCJAQWPLN-UHFFFAOYSA-N
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Description

2-(3-chloro-4-fluorophenyl)-5-methyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5’,1’:6,1]pyrido[3,4-b]indol-1-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a unique structure that combines multiple functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloro-4-fluorophenyl)-5-methyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5’,1’:6,1]pyrido[3,4-b]indol-1-one typically involves multi-step organic reactions. One common approach is the Hantzsch thiazole synthesis, which involves the reaction of substituted thiourea with α-halo ketones in the presence of a green solvent like ethanol . The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-chloro-4-fluorophenyl)-5-methyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5’,1’:6,1]pyrido[3,4-b]indol-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

2-(3-chloro-4-fluorophenyl)-5-methyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5’,1’:6,1]pyrido[3,4-b]indol-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-chloro-4-fluorophenyl)-5-methyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5’,1’:6,1]pyrido[3,4-b]indol-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(3-chloro-4-fluorophenyl)-5-methyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5’,1’:6,1]pyrido[3,4-b]indol-1-one lies in its complex structure, which combines multiple functional groups, making it a versatile compound for various scientific research applications. Its ability to undergo different chemical reactions and its potential biological activities further enhance its significance in the field of chemistry and medicine.

Properties

Molecular Formula

C20H15ClFN3OS

Molecular Weight

399.9 g/mol

IUPAC Name

13-(3-chloro-4-fluorophenyl)-10-methyl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one

InChI

InChI=1S/C20H15ClFN3OS/c1-10-18-13(12-4-2-3-5-16(12)23-18)9-17-19(26)25(20(27)24(10)17)11-6-7-15(22)14(21)8-11/h2-8,10,17,23H,9H2,1H3

InChI Key

MXAMHBCJAQWPLN-UHFFFAOYSA-N

SMILES

CC1C2=C(CC3N1C(=S)N(C3=O)C4=CC(=C(C=C4)F)Cl)C5=CC=CC=C5N2

Canonical SMILES

CC1C2=C(CC3N1C(=S)N(C3=O)C4=CC(=C(C=C4)F)Cl)C5=CC=CC=C5N2

Origin of Product

United States

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